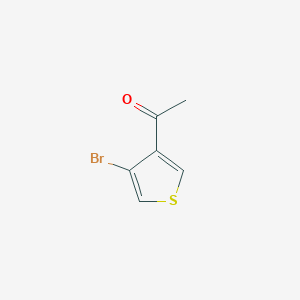

1-(4-Bromothiophen-3-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromothiophen-3-yl)ethanone is a research chemical . It is used in the preparation of phenyl(thienylpyrazolyl)amines for inhibiting protein kinase and acifran analogs as agonists of niacin receptors, GPR109a and GPR109b for the treatment of atherosclerosis .

Synthesis Analysis

A variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields (58–72%) . A wide range of electron-donating and withdrawing functional groups were well tolerated in reaction conditions .Molecular Structure Analysis

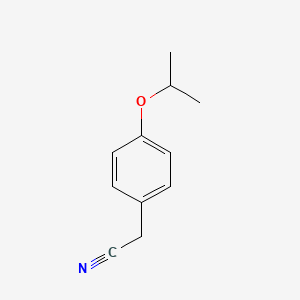

The molecular formula of 1-(4-Bromothiophen-3-yl)ethanone is C6H5BrOS . The InChI code is 1S/C6H5BrOS/c1-4(8)5-2-9-3-6(5)7/h2-3H,1H3 .Chemical Reactions Analysis

The Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been investigated . This reaction is tolerant of a wide range of electron-donating and withdrawing functional groups .Physical And Chemical Properties Analysis

The molecular weight of 1-(4-Bromothiophen-3-yl)ethanone is 205.07 . The physical form is a powder .科学的研究の応用

Synthesis of Schiff Bases

1-(4-Bromothiophen-3-yl)ethanone: is utilized in the synthesis of Schiff bases, which are compounds featuring a characteristic azomethine group (>C=N-). These bases are known for their ease of synthesis and structural variety, making them excellent ligands for metal ions due to their free electron pairs . They are significant in inorganic chemistry for complexation and coordination research.

Pharmaceutical Applications

In the pharmaceutical industry, 1-(4-Bromothiophen-3-yl)ethanone serves as a precursor for the development of various drugs. Its derivatives are explored for their pharmacological properties, including potential antitumor activities .

Materials Science

This compound is valuable in materials science, particularly in the development of new materials with specific electronic properties. It can be used to create heterocyclic compounds that form part of the structure of advanced materials .

Biochemistry Research

In biochemistry, 1-(4-Bromothiophen-3-yl)ethanone is involved in the study of biochemical pathways. It can be used to synthesize compounds that mimic the structure or function of naturally occurring biochemicals .

Environmental Science

Researchers use 1-(4-Bromothiophen-3-yl)ethanone to study its impact on the environment and to develop methods for its safe handling and disposal. Its properties and interactions with other chemicals are important for understanding its environmental footprint .

Industrial Chemistry

Industrially, 1-(4-Bromothiophen-3-yl)ethanone is a building block in the synthesis of various chemicals. It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its reactive bromine atom, which facilitates further chemical transformations .

作用機序

Safety and Hazards

特性

IUPAC Name |

1-(4-bromothiophen-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c1-4(8)5-2-9-3-6(5)7/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDRRISTDUJCKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574218 |

Source

|

| Record name | 1-(4-Bromothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromothiophen-3-yl)ethanone | |

CAS RN |

35717-24-9 |

Source

|

| Record name | 1-(4-Bromothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。